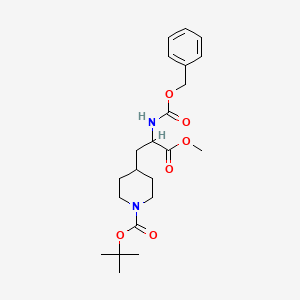
tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H32N2O6 and its molecular weight is 420.506. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)piperidine-1-carboxylate represents a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C27H44N2O6
- Molecular Weight : 492.6 g/mol
Structural Characteristics
The compound features multiple functional groups, including:
- A piperidine ring , which is known for its role in various biological activities.
- A benzyloxycarbonyl group that enhances lipophilicity and may affect the compound's interaction with biological targets.
- A methoxy group that can influence the electronic properties of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C27H44N2O6 |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]heptanoate |
| InChI | InChI=1S/C27H44N2O6/c1-10... |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of specific enzymes, thereby preventing substrate access.
- Receptor Modulation : It may interact with various receptors, particularly those involved in neurological pathways, given its structural similarity to known neurotransmitter modulators.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine ring and the benzyloxycarbonyl group significantly influence the compound's potency and selectivity:
- Substituents on the piperidine ring can enhance binding affinity to target proteins.
- The presence of the methoxy group has been associated with improved bioavailability and stability.
Study on Dopamine Receptor Antagonism
A recent study highlighted the potential of related benzyloxy piperidine compounds as dopamine D4 receptor antagonists. The findings revealed that structural modifications could lead to significant variations in potency, with some derivatives showing IC50 values in the nanomolar range . This suggests that similar modifications might enhance the activity of this compound against specific targets.
Cytotoxicity Evaluation
In vitro studies have demonstrated that compounds within this class exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives were tested against HaCaT cells using MTT assays, revealing half-maximal inhibitory concentrations (IC50) that indicate potential therapeutic indices for further development .
Table 2: Cytotoxicity Data Summary
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HaCaT | 12.5 | >10 |
| Compound B | MCF7 | 8.0 | >15 |
| Compound C | A549 | 5.0 | >20 |
Properties
IUPAC Name |
tert-butyl 4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,16,18H,10-15H2,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHWRBYCXAMSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678333 |
Source


|
| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195877-39-5 |
Source


|
| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}-3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














